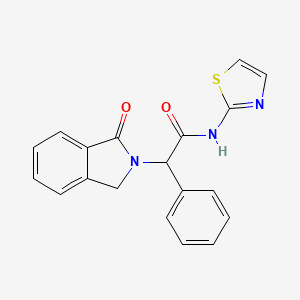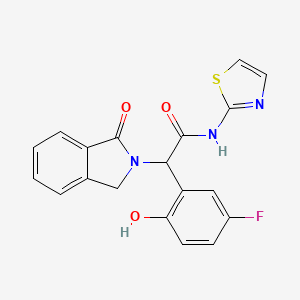
endo-BCN-PEG2-acid
説明
Endo-BCN-PEG2-acid is a PEG derivative containing a BCN group with a carboxylic acid in the terminal . The BCN group can react with azide-tagged biomolecules . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .
Synthesis Analysis
The synthesis of endo-BCN-PEG2-acid involves the reaction of the BCN group with azide-tagged biomolecules . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .Molecular Structure Analysis
The molecular formula of endo-BCN-PEG2-acid is C18H27NO6 . It has a molecular weight of 353.4 g/mol .Chemical Reactions Analysis
The BCN group in endo-BCN-PEG2-acid can react with azide-tagged biomolecules . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .Physical And Chemical Properties Analysis
Endo-BCN-PEG2-acid is a PEG linker containing a BCN group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media .科学的研究の応用
Drug Delivery Systems
The hydrophilic PEG spacer in endo-BCN-PEG2-acid increases solubility in aqueous media , making it suitable for use in drug delivery systems. The increased solubility can improve the bioavailability of drugs, particularly those that are poorly soluble in water.
Bioconjugation
The BCN group in endo-BCN-PEG2-acid can react with azide-tagged biomolecules . This makes it useful in bioconjugation, a process that involves attaching two or more biomolecules together. This can be used in various fields, including drug delivery and biosensing.
Formation of Stable Amide Bonds
The terminal carboxylic acid in endo-BCN-PEG2-acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This reaction is commonly used in peptide synthesis and protein conjugation.
Click Chemistry
The BCN group in endo-BCN-PEG2-acid can participate in click chemistry reactions . Click chemistry is a type of chemical reaction that generates substances quickly and reliably by joining small units together. This is widely used in medicinal chemistry and materials science.
Synthesis of PEGylated Compounds
endo-BCN-PEG2-acid can be used in the synthesis of PEGylated compounds . PEGylation is the process of attaching the polymer PEG to molecules and macrostructures, such as a drug, therapeutic protein, or vesicle, which can improve the safety and efficiency of many therapeutic agents.
Protein Labeling
endo-BCN-PEG2-acid can be used for protein labeling . The NHS ester group in this compound can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules.
作用機序
Target of Action
The primary targets of endo-BCN-PEG2-acid are azide-tagged biomolecules . The compound contains a BCN group that can react with these azide-tagged biomolecules .
Mode of Action
endo-BCN-PEG2-acid interacts with its targets through a process known as strain-promoted alkyne-azide cycloaddition (SPAAC) . This reaction involves the BCN group in the compound reacting with azide-tagged biomolecules . Additionally, the compound contains a terminal carboxylic acid that can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Biochemical Pathways
endo-BCN-PEG2-acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
The hydrophilic PEG spacer in endo-BCN-PEG2-acid increases its solubility in aqueous media , which can impact its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of endo-BCN-PEG2-acid’s action is the formation of a stable amide bond with primary amine groups and the selective degradation of target proteins via the ubiquitin-proteasome system .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of endo-BCN-PEG2-acid include the presence of azide-tagged biomolecules and primary amine groups, as well as the presence of activators such as EDC or HATU . The compound’s solubility in aqueous media could also be influenced by the pH and temperature of the environment.
特性
IUPAC Name |
3-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO6/c20-17(21)7-9-23-11-12-24-10-8-19-18(22)25-13-16-14-5-3-1-2-4-6-15(14)16/h14-16H,3-13H2,(H,19,22)(H,20,21)/t14-,15+,16? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUAMLUNAMJRHF-XYPWUTKMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCC(=O)O)CCC#C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCC(=O)O)CCC#C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
endo-BCN-PEG2-acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxyacetamide](/img/structure/B607230.png)
![1-[(3-Methoxyphenyl)methyl]-N-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-3-(4-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B607231.png)

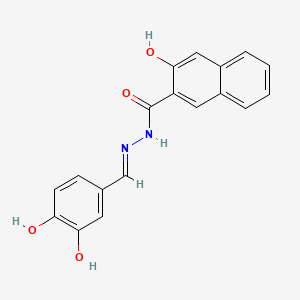
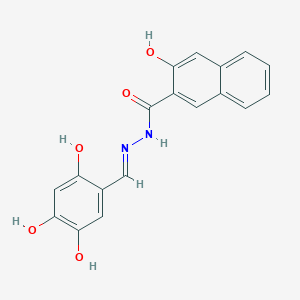

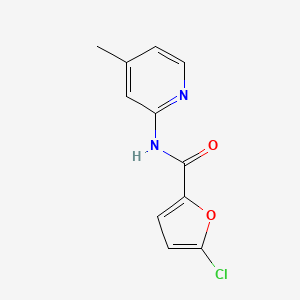
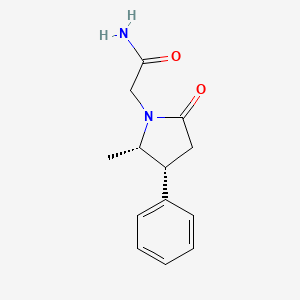
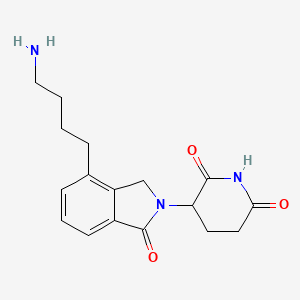
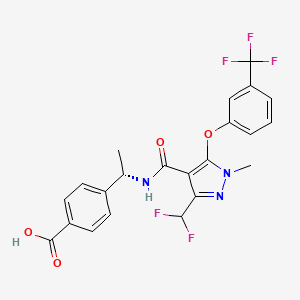
![N-[[1-[(4-chlorophenyl)methyl]triazol-4-yl]methyl]-N'-[2-[(7-chloroquinolin-4-yl)amino]ethyl]-N'-methylethane-1,2-diamine](/img/structure/B607250.png)
